(イソシアノイミノ)トリフェニルホスホラン

説明

Synthesis Analysis

The synthesis of (Isocyanoimino)triphenylphosphorane involves an improved procedure that results in a stable phosphorus ylide containing an isocyanide group. This compound facilitates a new one-pot four-component synthesis of multisubstituted oxazoles by a cascade Ugi/Wittig process without Mumm rearrangement, starting from isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and acids (Ren et al., 2017).

Molecular Structure Analysis

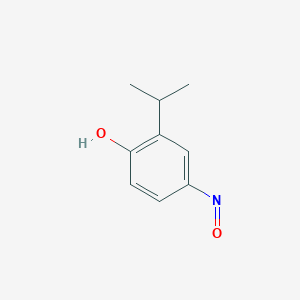

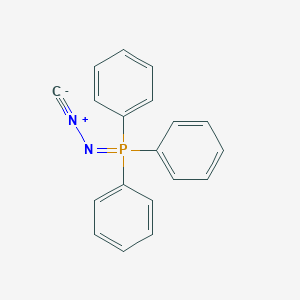

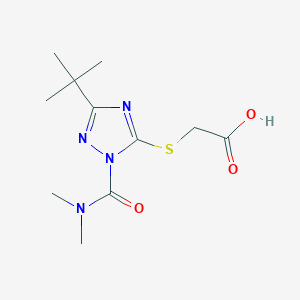

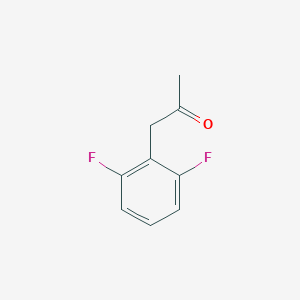

X-ray structure analysis of (Isocyanoimino)triphenylphosphorane reveals an unusually small N-N=P angle and an N-N bond order of only about 1.5. This indicates considerable C≡N-N - -P + participation and electronically more-isolated functional groups (CN, P=N) in the isocyanide than in the isomeric N≡C-N=PPh3 (Stolzenberg et al., 2005).

Chemical Reactions and Properties

(Isocyanoimino)triphenylphosphorane is known for its application in stereoselective synthesis. For example, it catalyzes the stereoselective O-vinylation of N-hydroxyimides, leading to iminotriphenylphosphorane-containing salts, which undergo a sequence including addition, proton transfer, and elimination to produce electron-poor O-vinyl derivatives under neutral conditions (Ramazani et al., 2009).

Physical Properties Analysis

The physical properties of (Isocyanoimino)triphenylphosphorane, such as solubility, melting point, and stability, are crucial for its handling and application in organic synthesis. Although specific details on these properties require further investigation, the compound's stability and reactivity suggest it has favorable characteristics for use in laboratory conditions.

Chemical Properties Analysis

(Isocyanoimino)triphenylphosphorane's chemical properties, particularly its reactivity in the presence of different reagents, enable the synthesis of a wide range of heterocyclic compounds. Its ability to participate in multicomponent reactions, including the formation of oxadiazoles and oxadiazepines, highlights its versatility and utility in organic synthesis (Souldozi et al., 2007).

科学的研究の応用

ペプチド合成

Pinc はペプチド合成において広く使用されています . Pinc は、ペプチドマクロサイクルへのコンフォメーション制御要素の環化および組み込みを促進し、膜透過性、親油性、水溶性などの所望の薬物特性をもたらします .

ヘテロ環合成

Pinc は、ヘテロ環合成を含むさまざまな用途のための汎用性の高いツールです . そのユニークな特性により、ヘテロ環化合物の形成における貴重な試薬となります。

ペプチドのマクロ環化

Pinc は、ペプチドのマクロ環化に使用されます . 線状ペプチドから大きな環状分子を形成することを可能にし、創薬および開発における重要な影響を与える可能性があります。

オキサジアゾールの形成

オキサジアゾールを形成する Pinc の能力は、新しい変換の開発の機会を提供します . オキサジアゾールは、2 つの炭素原子、2 つの窒素原子、および 1 つの酸素原子を含む 5 員環を含む有機化合物のクラスです。それらは、幅広い生物活性のために、医薬品化学など、さまざまな分野で使用されています。

両性イオン制御によるペプチドマクロサイクルの生成

アンドレイ・ユディン研究室の報告によると、Pinc は、線状ペプチドとアルデヒドからのペプチドマクロサイクルの両性イオン制御生成を可能にする . オキサジアゾールを含む得られたペプチドマクロサイクルは、細胞透過性や剛直なコンフォメーションなどの向上した薬物特性を示します .

さまざまな官能基の導入

Pinc との反応におけるアルデヒドを変えることによって、さまざまな官能基を導入できます . これにより、さまざまな特性を持つ幅広い化合物を合成することが可能になり、有機合成における用途が拡大します。

作用機序

Target of Action

(Isocyanoimino)triphenylphosphorane, also known as Pinc, is a bench-stable solid reagent widely used in organic synthesis . Its primary targets are linear peptides and aldehydes . It facilitates cyclization and incorporation of a conformational control element into peptide macrocycles .

Mode of Action

Pinc enables zwitterionic-controlled generation of peptide macrocycles from linear peptides and aldehydes . It interacts with its targets by enabling the formation of disubstituted 1,3,4-oxadiazoles by intercepting the key mixed anhydride characteristic of the Ugi reaction .

Biochemical Pathways

The iminium intermediate formed by the reaction of a secondary amine with acetaldehyde was reacted by Pinc in the presence of an electron-poor (E)-cinnamic acid derivative to give the corresponding iminophosphorane intermediate . This intermediate then undergoes an intramolecular aza-Wittig reaction leading to disubstituted 1,3,4-oxadiazole derivatives .

Pharmacokinetics

It’s worth noting that the resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability and a rigid conformation , which could potentially impact their bioavailability.

Result of Action

The molecular effect of Pinc’s action is the formation of disubstituted 1,3,4-oxadiazole derivatives . These derivatives are produced in excellent yields under neutral conditions at room temperature . On a cellular level, the resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability .

Action Environment

It’s important to note that pinc is a bench-stable solid reagent , suggesting that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

“(Isocyanoimino)triphenylphosphorane” may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

isocyanoimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDTXBFHPXMXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460651 | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73789-56-7 | |

| Record name | 73789-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ISOCYANOIMINO)TRIPHENYLPHOSPHORANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)